molecular formula C16H21NO3S2 B2475877 Methyl 2-((1-(2-(benzylthio)acetyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034517-54-7

Methyl 2-((1-(2-(benzylthio)acetyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2475877
CAS No.: 2034517-54-7
M. Wt: 339.47
InChI Key: RYUFCHKGQBJHEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-((1-(2-(benzylthio)acetyl)pyrrolidin-3-yl)thio)acetate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also has thioacetate and benzylthio functional groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring provides a rigid, cyclic structure, while the acetyl, benzylthio, and thioacetate groups may influence the overall shape and properties of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents .

Scientific Research Applications

1. Potential for Treatment of Depression and Addiction Disorders

Methyl 2-((1-(2-(benzylthio)acetyl)pyrrolidin-3-yl)thio)acetate, under the study of its analog PF-04455242, showed potential as a κ-opioid receptor antagonist. This compound demonstrated antidepressant-like efficacy in animal models, suggesting its potential for treating depression and addiction disorders. It also showed selectivity for κ-opioid receptors in vivo, indicating its specific targeting mechanism (Grimwood et al., 2011).

2. Synthesis and Structural Analysis

The compound has been involved in various synthesis studies. One such study involved the formation of (4S,5R)-4-(Nitrovinyl)-2-phenyl-1,3-dioxan-5-yl Formate from a related compound, Methyl 4,6-O-Benzylidene-2-deoxy-2-nitro-β-D-glucopyranoside. This highlights the compound's role in complex organic syntheses and structural analysis (Sakakibara & Sudoh, 1978).

3. Application in Polymerization Processes

In the field of polymer science, a related compound, 1-Methyl-2-pyrrolidinone, was used as an efficient electron-pair donor in the solution polymerization of isobutylene. This research offers insights into the compound’s utility in creating specific polymer structures, such as living α,ω-bis(t-chloro)polyisobutylene (Pratap & Heller, 1992).

4. Inhibitor of Human Acyl-Coenzyme A

A derivative of this compound was identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1. This discovery has implications for the treatment of diseases involving ACAT-1 overexpression, showcasing the compound's potential in therapeutic applications (Shibuya et al., 2018).

5. Potential in Antimicrobial Research

Research on derivatives of this compound has shown significant antibacterial activity against various bacterial strains. This suggests the compound's utility in developing new antimicrobial agents, particularly against strains resistant to conventional treatments (Nural et al., 2018).

Mechanism of Action

The mechanism of action of a compound depends on its intended use or biological activity. For example, some pyrrolidine derivatives have been studied for their inhibitory activity against certain enzymes . Without more information, it’s hard to speculate on the specific mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s hard to provide an accurate safety profile .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to explore its biological activity, given the known activities of some pyrrolidine derivatives .

Properties

IUPAC Name

methyl 2-[1-(2-benzylsulfanylacetyl)pyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3S2/c1-20-16(19)12-22-14-7-8-17(9-14)15(18)11-21-10-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUFCHKGQBJHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)C(=O)CSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.